6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to a naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine typically involves multi-step organic reactions. One common approach is the bromination of a precursor naphthyridine compound followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom or the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce various substituted naphthyridine derivatives.
Scientific Research Applications
6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-7-(trifluoromethyl)quinoline: This compound shares a similar structure but has a quinoline ring instead of a naphthyridine ring.
6-Bromo-7-hydroxycoumarin: This compound has a coumarin ring and a hydroxyl group instead of a trifluoromethyl group.
Uniqueness
6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to its specific combination of a bromine atom and a trifluoromethyl group on a naphthyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H8BrF3N2 |
---|---|
Molecular Weight |
281.07 g/mol |
IUPAC Name |
6-bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine |
InChI |
InChI=1S/C9H8BrF3N2/c10-8-5(9(11,12)13)4-7-6(15-8)2-1-3-14-7/h4,14H,1-3H2 |
InChI Key |
IRNISJCQBHRBSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C(=N2)Br)C(F)(F)F)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.